mu-Conotoxin K IIIA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

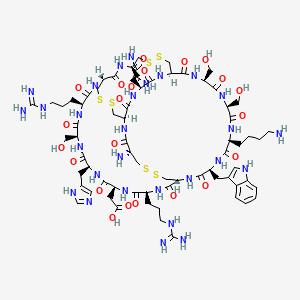

mu-Conotoxin K IIIA: is a peptide toxin originally isolated from the venom of the marine cone snail Conus kinoshitai. This compound is known for its potent ability to block voltage-gated sodium channels, specifically the tetrodotoxin-sensitive sodium channels. It has a unique structure characterized by three disulfide bonds, which contribute to its stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of mu-Conotoxin K IIIA typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The disulfide bonds are formed through oxidative folding, which can be achieved using various strategies such as free random oxidation or semi-selective oxidation .

Industrial Production Methods: : Industrial production of this compound is challenging due to its complex structure and the need for precise disulfide bond formation. advancements in peptide synthesis technologies and optimization of oxidative folding conditions have made it possible to produce this compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions: : mu-Conotoxin K IIIA primarily undergoes oxidative folding reactions to form its characteristic disulfide bonds. These reactions are crucial for its biological activity and stability .

Common Reagents and Conditions

Oxidative Folding: This process can be carried out using reagents such as iodine, glutathione, or air oxidation. .

Fmoc Solid-Phase Peptide Synthesis: Common reagents include Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection agents like piperidine

Major Products: : The major product of these reactions is the correctly folded this compound with its three disulfide bonds in the desired connectivity pattern .

Scientific Research Applications

mu-Conotoxin K IIIA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It serves as a model compound for studying peptide synthesis and oxidative folding

Biology: It is used as a molecular probe to study the function and structure of voltage-gated sodium channels

Medicine: This compound has shown potential as an analgesic in pain management due to its ability to block sodium channels involved in pain signaling

Industry: Its unique properties make it a valuable tool in the development of new drugs targeting sodium channels

Mechanism of Action

mu-Conotoxin K IIIA exerts its effects by specifically binding to and blocking voltage-gated sodium channels, particularly the tetrodotoxin-sensitive sodium channels. This blockade prevents the influx of sodium ions, thereby inhibiting the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells . The molecular targets of this compound include various isoforms of sodium channels, such as Nav1.2 and Nav1.4 .

Comparison with Similar Compounds

mu-Conotoxin K IIIA is part of the M-superfamily of conotoxins, which includes other similar compounds such as psi-conotoxins and kappaM-conotoxins. These compounds share a common cysteine pattern but differ in their specific targets and biological activities . Compared to other conotoxins, this compound is unique in its high potency and selectivity for tetrodotoxin-sensitive sodium channels .

List of Similar Compounds

- psi-Conotoxins

- kappaM-Conotoxins

- mu-Conotoxin K IIIB

Properties

CAS No. |

884469-67-4 |

|---|---|

Molecular Formula |

C70H106N28O22S6 |

Molecular Weight |

1884.2 g/mol |

IUPAC Name |

2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid |

InChI |

InChI=1S/C70H106N28O22S6/c71-12-4-3-9-36-55(107)87-39(15-31-19-82-35-8-2-1-7-33(31)35)58(110)97-48-27-123-121-24-34(72)54(106)95-47-26-125-126-29-50(68(120)94-46(53(74)105)25-122-124-28-49(98-60(112)41(17-51(73)102)89-66(47)118)67(119)93-45(23-101)64(116)92-44(22-100)63(115)84-36)96-57(109)38(11-6-14-81-70(77)78)85-62(114)43(21-99)91-59(111)40(16-32-20-79-30-83-32)88-61(113)42(18-52(103)104)90-56(108)37(86-65(48)117)10-5-13-80-69(75)76/h1-2,7-8,19-20,30,34,36-50,82,99-101H,3-6,9-18,21-29,71-72H2,(H2,73,102)(H2,74,105)(H,79,83)(H,84,115)(H,85,114)(H,86,117)(H,87,107)(H,88,113)(H,89,118)(H,90,108)(H,91,111)(H,92,116)(H,93,119)(H,94,120)(H,95,106)(H,96,109)(H,97,110)(H,98,112)(H,103,104)(H4,75,76,80)(H4,77,78,81)/t34-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

InChI Key |

PRXVBAUMWHTDJW-FMSJUDGMSA-N |

Isomeric SMILES |

C1[C@@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)CO)CC4=CN=CN4)CC(=O)O)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)CCCCN)CO)CO)NC(=O)[C@@H](NC2=O)CC(=O)N)C(=O)N)N |

Canonical SMILES |

C1C(C(=O)NC2CSSCC3C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCNC(=N)N)CO)CC4=CN=CN4)CC(=O)O)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)CCCCN)CO)CO)NC(=O)C(NC2=O)CC(=O)N)C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.